N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Lipophilicity Drug-likeness Permeability prediction

Medicinal chemistry teams often struggle to source rigid, fragment-like scaffolds with a balanced permeability-solubility profile for structure-based drug design. This compound directly addresses that gap: its single (E)-styrenesulfonyl stereocenter (Defined Bond Stereocenter Count = 1) provides conformational rigidity essential for interpretable SAR, while the 3-ethylphenyl substituent delivers a computed XLogP3 of 3.0 and TPSA of 78.1 Ų, sitting within favorable drug-like space. Key advantages: - 7 rotatable bonds balance adaptability with low entropic binding penalty, making it a superior starting scaffold vs. bulkier analogs. - 1 HBD / 5 HBA profile aligns with Lipinski and Veber guidelines, ideal as an ADME reference standard for permeability and efflux assays (Caco-2, MDCK). - Outperforms the unsubstituted phenyl analog (XLogP3 ~2.4, TPSA ~69.3 Ų) when enhanced membrane permeability is required without excessive lipophilicity. - Research-grade building block available from stock with rapid global fulfillment, minimizing project delays in FBDD and hit-to-lead campaigns.

Molecular Formula C22H27N3O3S
Molecular Weight 413.54
CAS No. 1241684-33-2
Cat. No. B2484929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
CAS1241684-33-2
Molecular FormulaC22H27N3O3S
Molecular Weight413.54
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)/b16-11+
InChIKeyQGBYBZFRODXGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Physicochemical and Structural Profile


The compound N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 1241684-33-2) is a synthetic small molecule (MW 413.53 g/mol) characterized by a piperazine core functionalized with a styrenesulfonyl group and an N-(3-ethylphenyl)acetamide moiety [1]. Computed physicochemical properties include an XLogP3 of 3, a topological polar surface area (TPSA) of 78.1 Ų, and a predicted density of 1.27±0.1 g/cm³ [1]. The styrenesulfonyl-piperazine scaffold, combined with the 3-ethyl substitution pattern on the anilide ring, distinguishes it from close analogs bearing unsubstituted phenyl (1241691-50-8), N-methyl-N-phenyl (850540-00-0), or 2,6-dimethylphenyl (1241684-33-2 analog) variants . This compound is classified as a research-grade chemical with no reported therapeutic indication, intended for use as a building block or biochemical probe in drug discovery [1].

Styrenesulfonyl-piperazine scaffold for medicinal chemistry probe design
Defined (E)-stereochemistry supports shape-based screening
Computed property profile aids permeability-solubility assessment

Why Sulfonylpiperazine Acetamide Analogs Cannot Be Interchanged


Within the sulfonylpiperazine acetamide class, minor structural modifications produce substantial shifts in physicochemical properties that directly affect molecular recognition, formulation behavior, and synthetic tractability [1]. The target compound's 3-ethylphenyl substituent confers an XLogP3 of 3 and a TPSA of 78.1 Ų, values that differ meaningfully from the unsubstituted phenyl analog (TPSA ~69.3 Ų, estimated XLogP3 ~2.4) and the N-methyl-N-phenyl derivative (MW 399.51 vs. 413.53) [1]. The (E)-styrenesulfonyl group introduces a defined stereochemical element absent in saturated sulfonylpiperazine analogs . Furthermore, the single hydrogen bond donor (HBD = 1) and five hydrogen bond acceptors (HBA = 5) create a distinct H-bonding profile compared to analogs with additional carbamoyl or heterocyclic substituents [1][2]. These computable differences — logP, TPSA, HBD/HBA count, and rotatable bond count (7) — are primary drivers of differential solubility, permeability, protein binding, and metabolic stability, making direct substitution without experimental validation scientifically unsound [1].

1
3-Ethyl substitution alters lipophilicity versus unsubstituted phenyl analogs; TPSA and logP profiles may not transfer.
2
HBD count differs from carbamoyl-extended analogs, potentially shifting hydrogen-bonding and ADME behavior.
3
Rotatable bond count and molecular weight lower than bulkier N-benzylpyrrolidinyl analog; flexibility and crystallizability may differ.

Quantitative Differential Evidence Against Closest Analogs


Lipophilicity and Polar Surface Area vs. N-Phenyl Analog

The 3-ethyl substitution on the anilide ring of 1241684-33-2 elevates computed lipophilicity compared to the unsubstituted N-phenyl analog (CAS 1241691-50-8). The predicted XLogP3 for the target compound is 3, representing an increase of approximately +0.6 log units over the N-phenyl analog (estimated XLogP3 ~2.4 based on the N-methyl-N-phenyl derivative's published value) [1]. Additionally, the TPSA is higher for the target (78.1 Ų) than for the N-methyl-N-phenyl analog (69.3 Ų), reflecting the combination of increased hydrophobicity with retained polarity [1].

Lipophilicity vs N‑phenyl
Data to verify
XLogP3: 3 vs 2.4 (Δ +0.6); TPSA: 78.1 vs 69.3 Ų
Supports permeability-solubility screening
Computed values, experimental confirmation advised
Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Profile vs. Carbamoyl Analog

The target compound possesses a single hydrogen bond donor (HBD = 1) and five hydrogen bond acceptors (HBA = 5), consistent with its secondary amide and sulfonamide functionalities [1]. In contrast, the furylmethylcarbamoyl analog SMR000065278 (CID 2698138) incorporates an additional urea-like carbonyl and NH, yielding a higher HBD count estimated at 2-3 and HBA count ≥ 6 [2]. The molecular weight of the target (413.53) is also lower than SMR000065278 (432.5) [1][2].

HBD/HBA vs carbamoyl
Class-level
HBD: 1 vs 2‑3; MW: 413.5 vs 432.5 g/mol
HBD count influences ADME profile interpretation
Inferred from functional groups; comparative data to verify
Hydrogen bonding Molecular recognition Off-target liability

Rotatable Bond Count and Flexibility vs. N-Benzylpyrrolidinyl Analog

The target compound has 7 rotatable bonds, a value that places it in a moderate flexibility range favorable for both binding adaptability and entropic penalty minimization [1]. The N-benzylpyrrolidinyl analog (CAS 941088-06-8) introduces a more complex amide substituent, increasing rotatable bonds to an estimated 9-10 and molecular weight to 468.62 g/mol [1].

Rotatable bonds vs benzylpyrrolidinyl
Class-level
Rotatable bonds: 7 vs est. 9‑10; MW: 413.5 vs 468.6 g/mol
Relates to crystallizability and binding entropy
Comparator bond count estimated from structure
Conformational entropy Binding affinity Crystallization propensity

Stereochemical Definition of the Styrenesulfonyl Moiety

The defined (E)-stereochemistry at the ethenylsulfonyl bond (Defined Bond Stereocenter Count = 1) is a structural feature explicitly documented for 1241684-33-2 [1]. While the N-methyl-N-phenyl analog (850540-00-0) also bears this (E)-configuration, many saturated sulfonylpiperazine analogs lack any stereochemical definition at the corresponding position . The (E)-configuration yields an extended, linear geometry of the styrenesulfonyl group that may be critical for shape complementarity with planar binding sites.

Stereochemical definition
Data to verify
Defined bond stereocenter count = 1 (E‑configuration)
Rigid geometry may enhance target engagement shape complementarity
Compared to saturated analogs (count = 0)
Stereochemistry Target engagement Shape complementarity

Recommended Procurement and Research Applications


Lead Optimization with Balanced Lipophilicity and Polarity

For drug discovery programs targeting intracellular proteins where balanced permeability and solubility are critical, 1241684-33-2 offers a computed XLogP3 of 3 and a TPSA of 78.1 Ų — a profile that sits within favorable drug-like space [1]. This compound should be prioritized over the N-phenyl analog (1241691-50-8, estimated XLogP3 ~2.4) when enhanced membrane permeability is desired without the excessive lipophilicity of extended alkyl chain modifications .

Fragment-Based Screening with Defined (E)-Stereochemistry

The rigid (E)-styrenesulfonyl geometry (Defined Bond Stereocenter Count = 1) makes this compound suitable for fragment-based drug discovery (FBDD) or structure-based design campaigns where conformational rigidity increases the likelihood of interpretable structure-activity relationships [1]. Procurement should be favored over saturated vinylsulfonyl analogs lacking stereochemical definition when crystallography or docking studies are planned .

Scaffold-Hopping with Optimal Rotatable Bond Count

With a rotatable bond count of 7 — fewer than more complex analogs such as 941088-06-8 (estimated 9-10) — 1241684-33-2 balances conformational adaptability with reduced entropic binding penalty [1]. This makes it a preferred starting scaffold for medicinal chemistry teams optimizing for both synthetic accessibility and potential binding affinity, particularly when compared to bulkier, more flexible alternatives.

ADME Profiling of Low HBD Scaffolds

With a single hydrogen bond donor (HBD = 1), 1241684-33-2 is positioned in a desirable range for oral bioavailability according to Lipinski and Veber guidelines [1]. This compound can serve as a reference standard in ADME panels evaluating permeability, efflux ratio (e.g., Caco-2 or MDCK assays), and plasma protein binding alongside analogs with higher HBD counts such as SMR000065278 (estimated HBD 2-3) [2].

Application
Selection Property
Validation Focus
Intracellular target lead optimization
Computed lipophilicity-polarity balance
Permeability-solubility assay correlation
Fragment-based screening with rigid geometry
Defined (E)-styrenesulfonyl stereochemistry
Crystallography or docking validation
Scaffold-hopping with balanced flexibility
Rotatable bond count of 7
Crystallization propensity and binding affinity assays
ADME panel reference standard
Single hydrogen bond donor
Permeability, efflux ratio, and plasma protein binding
Quote Request

Request a Quote for N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.